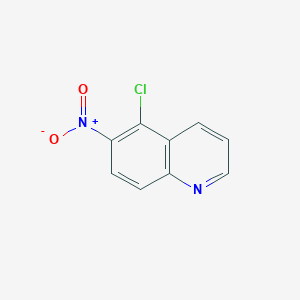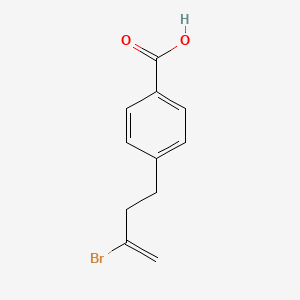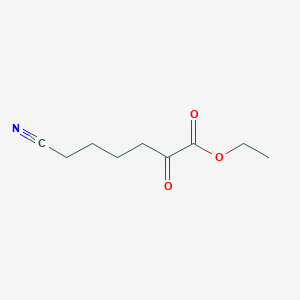
5-クロロ-6-ニトロキノリン
概要
説明
5-Chloro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClN2O2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are widely found in nature and have significant applications in various fields, including medicine, chemistry, and industry .
科学的研究の応用
5-Chloro-6-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular interactions due to its unique structural properties.
Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
5-Chloro-6-nitroquinoline, similar to other quinoline derivatives, primarily targets bacterial DNA gyrase and type IV topoisomerase . These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these targets, 5-Chloro-6-nitroquinoline can effectively disrupt bacterial growth and proliferation .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function . This interaction results in the disruption of DNA supercoiling and segregation, which are vital processes for bacterial DNA replication . Consequently, this leads to rapid bacterial death .
Biochemical Pathways
It is known that the compound’s antibacterial activity may stem from the metal ion complexation vital for bacterial growth
Result of Action
The primary result of 5-Chloro-6-nitroquinoline’s action is the inhibition of bacterial growth and proliferation, leading to bacterial death . This is achieved through the disruption of vital bacterial DNA processes, as mentioned earlier .
Action Environment
The efficacy and stability of 5-Chloro-6-nitroquinoline could potentially be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and, consequently, its bioavailability . Additionally, the presence of metal ions in the environment could impact the compound’s antibacterial activity, given its potential to chelate these ions . .
生化学分析
Biochemical Properties
5-Chloro-6-nitroquinoline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cathepsin B, a protease involved in the degradation of extracellular matrix proteins, thereby affecting tumor cell proliferation and metastasis . The nature of these interactions is typically noncompetitive and reversible, indicating that 5-Chloro-6-nitroquinoline can modulate enzyme activity without permanently altering the enzyme structure .
Cellular Effects
The effects of 5-Chloro-6-nitroquinoline on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 5-Chloro-6-nitroquinoline has been observed to decrease cell viability, induce apoptosis, and alter the expression of key cell cycle proteins . These effects are crucial for its potential use as an anticancer agent, as it can disrupt the proliferation of cancer cells and promote cell death.
Molecular Mechanism
At the molecular level, 5-Chloro-6-nitroquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and modulates their activity. One notable mechanism is the inhibition of cathepsin B, which prevents the degradation of extracellular matrix proteins and thereby inhibits tumor cell invasion and metastasis . Additionally, 5-Chloro-6-nitroquinoline can induce changes in gene expression, leading to altered cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-nitroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-6-nitroquinoline remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 5-Chloro-6-nitroquinoline in vitro and in vivo has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 5-Chloro-6-nitroquinoline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and metastasis without causing significant toxicity . At higher doses, 5-Chloro-6-nitroquinoline may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Chloro-6-nitroquinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthesis . The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into active or inactive metabolites, affecting its overall efficacy and toxicity .
Transport and Distribution
Within cells and tissues, 5-Chloro-6-nitroquinoline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions are crucial for the compound’s bioavailability and therapeutic effectiveness, as they determine its localization and concentration within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Chloro-6-nitroquinoline is a key factor in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall impact on cellular processes, highlighting the importance of understanding its subcellular distribution for effective therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitroquinoline typically involves the nitration of 5-chloroquinoline. One common method is the reaction of 5-chloroquinoline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring .
Industrial Production Methods
In industrial settings, the production of 5-Chloro-6-nitroquinoline may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Chloro-6-nitroquinoline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Chloro-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: Oxidized quinoline derivatives.
類似化合物との比較
Similar Compounds
5-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the chlorine atom, affecting its substitution reactions.
8-Nitroquinoline: Has the nitro group at a different position, leading to different reactivity and applications
Uniqueness
5-Chloro-6-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthetic chemistry and medicinal research, making it a valuable compound for various scientific studies .
特性
IUPAC Name |
5-chloro-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYYCZFZTFTKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284963 | |
| Record name | 5-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58416-32-3 | |
| Record name | 5-Chloro-6-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58416-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39969 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058416323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC39969 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346289.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)








